REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[S:2]([Cl:1])(=[O:5])=[O:3]
|
Name
|
|
Quantity
|
4.7 mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature below 10° C.
|
Type
|
ADDITION
|
Details
|
is poured onto 750 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at room temperature
|
Type
|
CUSTOM
|
Details
|
the substance collected on the filter
|
Type
|
WASH
|
Details
|
is washed solid-free with about 2 litres of water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |